An In-depth Technical Guide to the 3-Bromo-7-Azaindole Core for Advanced Drug Discovery
An In-depth Technical Guide to the 3-Bromo-7-Azaindole Core for Advanced Drug Discovery
A Note on Scope: This guide addresses the chemical structure, properties, and applications of the 7-azaindole scaffold, with a specific focus on the pivotal intermediate, 3-Bromo-7-azaindole . Direct, comprehensive literature for the specifically substituted "3-Bromo-5,6-dimethyl-7-azaindole" is scarce, suggesting it is a novel or highly specialized derivative. Therefore, this whitepaper will establish a robust, technically grounded understanding of the parent 3-bromo-7-azaindole core. This foundational knowledge is directly applicable and essential for researchers exploring variations such as the 5,6-dimethyl derivative. We will extrapolate the anticipated effects of this dimethyl substitution based on established medicinal chemistry principles.
Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a "privileged structure" in modern drug discovery, particularly in the highly competitive field of kinase inhibitors.[1][2] As bioisosteres of both indole and the adenine component of ATP, azaindoles possess a unique combination of hydrogen bonding capabilities and aromatic character that allows them to function as effective "hinge-binders" in the ATP-binding sites of numerous kinases.[2][3]
The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties—such as solubility and pKa—compared to its indole counterpart, often leading to improved drug-like characteristics.[4] Among the various functionalized azaindoles, 3-Bromo-7-azaindole stands out as a critical and versatile intermediate.[5][6] The bromine atom at the C3 position serves as an exceptionally useful synthetic handle, enabling a wide array of subsequent cross-coupling reactions to build molecular complexity and fine-tune pharmacological activity.[7] This guide provides an in-depth examination of the synthesis, properties, and strategic application of the 3-bromo-7-azaindole core for professionals in drug development.
Core Compound Analysis: 3-Bromo-7-Azaindole
The foundational compound, 3-Bromo-7-azaindole, provides the essential template for more complex derivatives. Its properties are well-characterized and crucial for planning subsequent synthetic transformations.
Chemical Structure & Physicochemical Properties
The structure consists of a fused pyrrole and pyridine ring system, with a bromine atom at the electron-rich C3 position of the pyrrole ring.
Table 1: Physicochemical Properties of 3-Bromo-7-azaindole
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | [8] |
| CAS Number | 74420-15-8 | [9] |
| Molecular Formula | C₇H₅BrN₂ | [9] |
| Molecular Weight | 197.03 g/mol | [9] |
| Appearance | White to brown or yellow solid powder | [5][8] |
| Melting Point | 185-189 °C | [9] |
| Boiling Point | 336.4 °C (Predicted) | [8] |
| Density | 1.77 g/cm³ (Predicted) | [8] |
| SMILES | Brc1c[nH]c2ncccc12 | [9] |
| InChI Key | VJDGIJDCXIEXPF-UHFFFAOYSA-N | [9] |
Predicted Influence of 5,6-Dimethyl Substitution
The addition of two methyl groups at the C5 and C6 positions of the pyridine ring to form 3-Bromo-5,6-dimethyl-7-azaindole would predictably alter its properties:
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Increased Lipophilicity: The two alkyl (methyl) groups would increase the molecule's nonpolar character, leading to a higher LogP value. This can influence solubility, cell permeability, and potential off-target binding.
-
Modified Steric Profile: The methyl groups introduce steric bulk on the pyridine ring. In the context of kinase inhibition, this can be leveraged to achieve selectivity by targeting specific pockets or, conversely, could lead to steric clashes that reduce binding affinity.
-
Altered Electronics: Methyl groups are weakly electron-donating. This would slightly increase the electron density of the pyridine ring, which could subtly modulate the hydrogen-bonding basicity of the N7 nitrogen.
Synthesis and Mechanistic Considerations
The synthesis of 3-bromo-7-azaindole is typically achieved through the direct electrophilic bromination of the 7-azaindole starting material. The inherent electronic nature of the scaffold dictates the regioselectivity of this reaction.
Experimental Protocol: Synthesis of 3-Bromo-7-azaindole
This protocol describes a general procedure for the regioselective bromination of 7-azaindole.
Objective: To introduce a bromine atom selectively at the C3 position of the 7-azaindole core.
Materials:
-
7-Azaindole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with 7-azaindole and the chosen anhydrous solvent under an inert atmosphere.
-
Reagent Addition: The solution is cooled to 0 °C using an ice bath. N-Bromosuccinimide (NBS) is added portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Bromo-7-azaindole.
Causality and Self-Validation:
-
Why NBS? NBS is a mild and reliable source of electrophilic bromine (Br⁺), which minimizes over-bromination and side reactions compared to harsher reagents like liquid bromine.
-
Why the C3 Position? The pyrrole ring of the 7-azaindole is significantly more electron-rich than the electron-deficient pyridine ring. Electrophilic aromatic substitution occurs preferentially on the pyrrole moiety. The C3 position is the most nucleophilic site, directing the regioselective attack of the electrophile.
-
Protocol Validation: The purity and identity of the final product must be confirmed through characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the C3-proton signal and the appearance of characteristic aromatic signals consistent with the 3-bromo structure in the NMR spectrum validates the success of the reaction.
Synthetic Workflow Diagram
Caption: Electrophilic bromination of 7-azaindole.
Application in Kinase Inhibitor Design
The true value of 3-bromo-7-azaindole is realized in its application as a versatile scaffold for building potent and selective kinase inhibitors.[10]
The Hinge-Binding Motif
The 7-azaindole core is an exemplary hinge-binder.[11] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[2] This bidentate interaction mimics the way adenine (from ATP) binds to the kinase hinge region, providing a strong anchor for the inhibitor.[1] The success of the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment, powerfully validates this strategy.[3]
The C3-Bromo Group as a Vector for Diversification
The bromine atom at the C3 position is a key functional handle for derivatization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings.[7][10] This allows for the strategic introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These appended groups can be designed to occupy adjacent hydrophobic pockets or form additional interactions within the ATP-binding site, thereby enhancing potency and modulating the selectivity profile of the inhibitor.
Caption: Role of 3-Bromo-7-Azaindole in Kinase Inhibition.
Conclusion
3-Bromo-7-azaindole is a cornerstone intermediate for the development of advanced therapeutic agents, particularly kinase inhibitors. Its well-defined physicochemical properties and the predictable regioselectivity of its synthesis make it a reliable starting point for complex medicinal chemistry campaigns. The strategic importance of the 7-azaindole core as a hinge-binding anchor, combined with the synthetic versatility afforded by the C3-bromo substituent, ensures its continued relevance in the field. Understanding this core structure provides researchers with the necessary foundation to logically design and synthesize novel derivatives, such as the proposed 3-Bromo-5,6-dimethyl-7-azaindole, to probe new chemical space and develop next-generation targeted therapies.
References
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
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Mondal, P., Laha, J. K., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
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Reddy, P. V. N., et al. (2020). Azaindole Therapeutic Agents. PMC. [Link]
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ACS Medicinal Chemistry Letters. (2018). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Publications. [Link]
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Merour, J. Y., & Joseph, B. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
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Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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